molecular formula C8H8O2 B14434333 Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol CAS No. 77627-60-2

Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol

Cat. No.: B14434333
CAS No.: 77627-60-2
M. Wt: 136.15 g/mol
InChI Key: GFPYPUDPPWWSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol (IUPAC name) is a benzocyclobutene-derived hydroquinone compound featuring a fused bicyclic ring system with hydroxyl groups at positions 2 and 5. Notably, its 7-isopropenyl derivative (7-isopropenylthis compound) was isolated from the marine fungus Acremonium sp., exhibiting significant antioxidant activity . This compound’s unique structure enables applications in natural product chemistry and materials science.

Properties

CAS No.

77627-60-2

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol

InChI

InChI=1S/C8H8O2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-4,9-10H,1-2H2

InChI Key

GFPYPUDPPWWSDF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C21)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol typically involves multi-step organic reactions. One common method starts with the preparation of benzocyclobutene, which undergoes a series of reactions including bromination, Grignard reaction, and subsequent cyclization to form the desired bicyclic structure . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as rhodium complexes .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated bicyclic alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted bicyclic structures.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their stability and reactivity. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Hydroquinone and Diol Derivatives

Compound Name Functional Groups Source/Application Key Properties
7-Isopropenylbicyclo[4.2.0]octa-1,3,5-triene-2,5-diol 2,5-diol; 7-isopropenyl Marine fungus (Acremonium sp.) Antioxidant activity; radical scavenging
1-Hydroxy-benzocyclobutane (CAS 35447-99-5) 7-hydroxyl Synthetic Intermediate for cross-linking polymers
7-Isopropenyl-2,5-diol-5-β-D-glucoside Diol-glucoside conjugate Acremonium sp. Enhanced solubility; sustained antioxidant release

Key Differences : The 7-isopropenyl group in the fungal derivative enhances bioactivity, while synthetic diols (e.g., 1-hydroxy-benzocyclobutane) focus on materials synthesis.

Carboxylic Acid Derivatives

Compound Name Functional Groups Application Properties
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid (CAS 875-94-5) 3-carboxylic acid Organic synthesis; polymer precursors High acidity; esterification potential
4-Carboxybenzocyclobutene (CAS 875-94-5) 4-carboxylic acid Dielectric materials Thermal stability (>300°C)

Comparison : Positional isomerism (3- vs. 4-carboxylic acid) affects electronic properties and reactivity. The 3-carboxy derivative is more reactive in esterification due to steric accessibility.

Diketone and Carbonyl Derivatives

Compound Name Functional Groups Application Properties
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione (CAS 6383-11-5) 7,8-diketone Microelectronics; dielectrics Low dielectric constant (k ≈ 2.5); high thermal stability
Bicyclo[4.2.0]octa-1,3,5-trien-7-yl(methyl)ketone (CAS 1075-30-5) 7-acetyl Organic intermediates Reactivity in Friedel-Crafts alkylation

Key Insight : Diketones (e.g., 7,8-dione) are preferred in electronics for their planar structure and stability, while acetyl derivatives serve as synthetic intermediates.

Silane and Siloxane Derivatives

Compound Name Functional Groups Application Properties
BCB-KS (Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane) Silane-styryl hybrid Cross-linking polymers UV-curability; enhanced adhesion
BCB-All (1,3-Diallyl-siloxane derivative) Siloxane-diallyl Dielectric films Low dielectric loss (tan δ < 0.01)

Comparison : Silane derivatives enable photopolymerization, whereas siloxanes improve thermal stability (up to 400°C) .

Halogenated Derivatives

Compound Name Functional Groups Application Properties
7-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS 21120-91-2) 7-bromo Suzuki coupling High reactivity in cross-coupling
3-Bromobicyclo[4.2.0]octa-1,3,5-triene 3-bromo Grignard reactions Steric hindrance limits reactivity

Key Insight : Bromine at position 7 offers better accessibility for catalytic coupling compared to position 3.

Nitrogen-Containing Derivatives

Compound Name Functional Groups Application Properties
(S)-Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride (CAS 61341-85-3) 7-amine Chiral synthesis Potential in asymmetric catalysis
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine Methoxy-amine Pharmaceutical intermediates Improved solubility in polar solvents

Comparison : Amine derivatives expand utility in medicinal chemistry, with methoxy groups enhancing solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.